molecular formula C7H6F2O B031663 3,5-Difluoroanisole CAS No. 93343-10-3

3,5-Difluoroanisole

Cat. No. B031663
CAS RN: 93343-10-3
M. Wt: 144.12 g/mol
InChI Key: OTGQPYSISUUHAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-Difluoroanisole and related compounds has been explored through various chemical methods, focusing on achieving high purity and yield. Although direct synthesis methods specific to 3,5-Difluoroanisole are not detailed in the available literature, similar fluoroanisoles undergo careful synthesis processes involving fluorination of aromatic compounds, indicating the complexity and specificity required in synthesizing such fluorinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of 3,5-Difluoroanisole, as studied by gas-phase electron diffraction and quantum chemical calculations, reveals a planar heavy atom skeleton with single conformer of Cs symmetry. Detailed geometric parameters such as bond lengths and angles have been determined, showcasing the molecule's specific structural characteristics due to the presence of fluorine atoms (Dorofeeva et al., 2006).

Scientific Research Applications

  • Pharmaceutical Manufacturing

    • “3,5-Difluoroanisole” is used as a key intermediate in the synthesis of several drugs . For example, it is used in the manufacture of fluoxetine , an antidepressant, and flumazenil , a benzodiazepine antagonist .
  • Synthesis of Inhibitors

    • A related compound, “4-Bromo-3,5-difluoroanisole”, is used to prepare difluorophenacyl analogs as inhibitors of cyclin-dependent kinases . It is also used to synthesize aminopyridine N-oxides for selective inhibition of p38 MAP kinase .
  • Chemical Synthesis

    • “3,5-Difluoroanisole” is often used as a reagent in various chemical reactions . It’s a key intermediate in the synthesis of several organic compounds .

properties

IUPAC Name

1,3-difluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGQPYSISUUHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369144
Record name 3,5-Difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoroanisole

CAS RN

93343-10-3
Record name 1,3-Difluoro-5-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93343-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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